![molecular formula C19H23N3O7 B2573278 N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 891130-79-3](/img/structure/B2573278.png)
N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Description
N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H23N3O7 and its molecular weight is 405.407. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Biological Activities
N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is part of a broader class of compounds known for their diverse biological activities, including their potential as enzyme inhibitors. For instance, compounds within the 1,3,4-oxadiazole family have been designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurological conditions like dementia and myasthenia gravis. These inhibitors have shown moderate efficacy in inhibiting AChE and BChE, providing a foundation for further exploration in medicinal chemistry (Pflégr et al., 2022).
Anticancer Potential
Furthermore, the synthesis of 1,3,4-oxadiazole derivatives and their evaluation against various cancer cell lines have demonstrated significant anticancer activities, highlighting the potential of these compounds in cancer treatment. These derivatives have been tested against breast, lung, colon, ovarian, and other cancer cell lines, showing promising results that could lead to the development of new anticancer agents (Ravinaik et al., 2021).
Synthesis and Chemical Properties
The synthesis of 1,3,4-oxadiazole derivatives involves various chemical reactions, including the condensation of hydrazides with different reagents to form the desired oxadiazole ring. These synthetic pathways offer insights into the chemical properties and reactivity of these compounds, which are essential for tailoring their biological activities and solubility for potential therapeutic applications. The crystal structure and molecular interactions of these compounds can also be studied to understand their stability and interactions with biological targets (Prabhuswamy et al., 2016).
properties
IUPAC Name |
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O7/c1-4-25-13-9-12(10-14(26-5-2)16(13)27-6-3)18-21-22-19(29-18)20-17(23)15-11-24-7-8-28-15/h9-11H,4-8H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDXBBICZQZZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide |
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